N-cyclohexyl-3-methyl-1,2,4-thiadiazole-5-carboxamide
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Overview
Description
N-cyclohexyl-3-methyl-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound that belongs to the thiadiazole family
Mechanism of Action
Target of Action
N-cyclohexyl-3-methyl-1,2,4-thiadiazole-5-carboxamide, as a derivative of the thiazole class of compounds, is likely to exhibit diverse biological activities . Thiazoles have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives have been reported to interact with their targets, leading to various changes . For instance, some thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities . The specific interactions of this compound with its targets would need further investigation.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of cyclohexylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-methyl-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted thiadiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiadiazole derivatives
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with desired properties.
Biology: It exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: The compound has shown potential as an anti-inflammatory and anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells and reduce inflammation.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its biological activity against various pests and pathogens.
Comparison with Similar Compounds
N-cyclohexyl-3-methyl-1,2,4-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives to highlight its uniqueness:
Similar Compounds: 1,3,4-thiadiazole, 2-amino-1,3,4-thiadiazole, 2-methyl-1,3,4-thiadiazole
Properties
IUPAC Name |
N-cyclohexyl-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-7-11-10(15-13-7)9(14)12-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMMDYNUGMOFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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